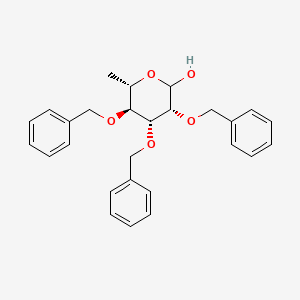

2,3,4-Tri-O-benzyl-L-rhamnopyranose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4-Tri-O-benzyl-L-rhamnopyranose: is a biochemical reagent primarily used in glycobiology research. Glycobiology is the study of the structure, synthesis, biology, and evolution of sugars. This compound is a derivative of L-rhamnose, a naturally occurring deoxy sugar, and is characterized by the presence of benzyl groups at the 2, 3, and 4 positions of the rhamnopyranose ring .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tri-O-benzyl-L-rhamnopyranose typically involves the selective benzylation of L-rhamnose. The process begins with the protection of the hydroxyl groups at the 2, 3, and 4 positions using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: This includes optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3,4-Tri-O-benzyl-L-rhamnopyranose can undergo various chemical reactions, including:

Oxidation: The benzyl groups can be oxidized to form benzaldehyde derivatives.

Reduction: The compound can be reduced to remove the benzyl groups, yielding L-rhamnopyranose.

Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed:

Oxidation: Benzaldehyde derivatives.

Reduction: L-rhamnopyranose.

Substitution: Various substituted rhamnopyranose derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Medicinal Chemistry

Neuroprotective and Anticancer Activities

Research has highlighted the potential neuroprotective properties of rhamnopyranosides, particularly in mitigating glutamate-induced neurotoxicity. For instance, rhamnopyranosides derived from plants like Scrophularia buergeriana have demonstrated significant neuroprotective effects, suggesting their utility in developing treatments for neurodegenerative diseases . Furthermore, the esterification of rhamnose moieties has been linked to anticancer activities, with studies indicating that rhamnopyranoside-based compounds exhibit high-affinity binding and selectivity towards cancer-related targets .

Antimicrobial Properties

Various studies have reported the antimicrobial efficacy of 2,3,4-tri-O-benzyl-L-rhamnopyranose and its derivatives against a range of pathogens. The compound has shown moderate inhibitory effects against both Gram-positive and Gram-negative bacteria. The structural modifications involving acylation at different hydroxyl positions significantly influence their antimicrobial activity. For example, fully esterified rhamnopyranosides demonstrated enhanced antifungal susceptibility compared to antibacterial activity .

Structural Studies and Computational Chemistry

Conformational Analysis

The conformational behavior of this compound has been extensively studied using Density Functional Theory (DFT). These studies reveal that the introduction of benzyl groups alters the molecular geometry and stability of the compound. The conformational distortion observed in various derivatives correlates with their biological activities, indicating that structural integrity is crucial for optimal functionality .

Thermodynamic Properties

Thermodynamic analyses including frontier molecular orbitals (FMO) and molecular electrostatic potential (MEP) calculations have provided insights into the reactivity and stability of benzyl rhamnopyranosides. These properties are essential for predicting the behavior of these compounds in biological systems and their potential interactions with target molecules .

Material Science Applications

Biodegradable Polymers

The incorporation of rhamnopyranoside derivatives into biodegradable polymer matrices has been explored for developing sustainable materials with enhanced properties. The unique chemical structure of this compound allows for the modification of polymer characteristics such as hydrophilicity and mechanical strength, making it suitable for applications in drug delivery systems and tissue engineering .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Neuroprotective agents, anticancer drugs | Effective against glutamate-induced neurotoxicity; high-affinity binding to cancer targets |

| Antimicrobial Research | Antibacterial and antifungal agents | Moderate activity against various pathogens; structure-activity relationship established |

| Structural Studies | Conformational analysis via DFT | Conformational distortion affects biological activity |

| Material Science | Development of biodegradable polymers | Enhanced material properties for drug delivery and tissue engineering |

Mécanisme D'action

The mechanism of action of 2,3,4-Tri-O-benzyl-L-rhamnopyranose is primarily related to its role as a glycosyl donor in glycosylation reactions. The benzyl groups protect the hydroxyl groups, allowing for selective reactions at other positions on the sugar molecule. This selective reactivity is crucial for the synthesis of complex glycoconjugates and oligosaccharides. The molecular targets and pathways involved include glycosyltransferases and other enzymes that facilitate the transfer of sugar moieties to acceptor molecules .

Comparaison Avec Des Composés Similaires

- 2,3,4,6-Tetra-O-benzyl-D-glucopyranose

- 2,3,4-Tri-O-benzyl-D-mannopyranose

- 2,3,4-Tri-O-benzyl-D-galactopyranose

Comparison: 2,3,4-Tri-O-benzyl-L-rhamnopyranose is unique due to its specific configuration and the presence of benzyl groups at the 2, 3, and 4 positions. This configuration imparts distinct reactivity and selectivity in glycosylation reactions compared to other benzylated sugars. For instance, 2,3,4,6-Tetra-O-benzyl-D-glucopyranose has an additional benzyl group at the 6 position, which can affect its reactivity and the types of reactions it undergoes .

Activité Biologique

Chemical Structure and Properties

The structural formula of 2,3,4-Tri-O-benzyl-L-rhamnopyranose can be represented as follows:

This compound exhibits a pyranose ring structure, which is crucial for its biological interactions. The benzyl substitutions increase lipophilicity, potentially enhancing membrane permeability and biological activity.

The biological activities attributed to this compound can be partially understood through its structural analogs. The presence of α-L-rhamnose moieties in various compounds has been shown to modulate anticancer activity and enhance the efficacy of secondary metabolites. For instance, rhamnose-containing saponins have exhibited significant cytotoxic and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that rhamnose derivatives can possess antimicrobial properties. A study on related compounds demonstrated weak to moderate inhibitory effects against several bacterial strains including both Gram-positive and Gram-negative bacteria .

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 2,3-O-isopropylidene rhamnopyranosides | Staphylococcus aureus | 10.9 |

| 4-O-acetate rhamnopyranoside | Bacillus megaterium | No inhibition |

| 4-O-hexanoate rhamnopyranoside | Bacillus megaterium | 10.9 |

These findings suggest that while some derivatives exhibit antimicrobial properties, the specific activity of this compound remains to be thoroughly investigated.

Anticancer Activity

The anticancer potential of glycosides containing rhamnose has been documented. The mechanism often involves the modulation of cell signaling pathways that lead to apoptosis in cancer cells. The enhanced anticancer activity is believed to be due to the structural configuration provided by the rhamnose moiety.

Pharmacokinetics

This compound is primarily utilized as an intermediate in pharmaceutical synthesis. Its favorable pharmacokinetic properties suggest good absorption and distribution characteristics when used in drug formulations.

Research Applications

This compound serves as a valuable glycosyl donor in synthetic chemistry, particularly in the formation of glycosides and oligosaccharides. Its ability to participate in glycosylation reactions makes it a key player in the synthesis of complex carbohydrates used in various biomedical applications .

Case Studies

- Synthesis and Characterization : A study synthesized various benzyl rhamnopyranosides and characterized their conformational properties using DFT (Density Functional Theory). It was found that the conformation significantly affects their biological activity, with distorted conformations leading to reduced efficacy .

- Antimicrobial Efficacy : Another investigation into the antimicrobial properties of benzyl rhamnopyranosides revealed that modifications at different hydroxyl positions influenced their activity against specific pathogens. The findings highlight the importance of structural configuration in determining biological outcomes .

Propriétés

IUPAC Name |

(3R,4R,5S,6S)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30O5/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-28H,17-19H2,1H3/t20-,24-,25+,26+,27?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRAQXZMHYZXWBZ-XXPOFYIKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.